molecular formula C12H23N3O3 B043668 Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate CAS No. 122536-66-7

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate

Cat. No. B043668
Key on ui cas rn: 122536-66-7
M. Wt: 257.33 g/mol
InChI Key: LUQCQTCJUWASKJ-UHFFFAOYSA-N
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Patent
US04851418

Procedure details

A solution of 6.9 g (20 mmol) of [1-methyl-2-oxo-2-[(1-(phenylmethyl)-3-pyrrolidinyl)amino]ethyl]-carbamic acid 1,1-dimethylethyl ester in 100 ml of methanol was treated with 1.0 g of 20% palladium on carbon and shaken in a hydrogen atmosphere at pressures of 33.6 to 52.7 psi and temperatures of 23.5°-27.0 for 18 hours. The catalyst was removed by filtration and the solvent evaporated to give 5.0 g of the title compound as a viscous liquid.
Name
[1-methyl-2-oxo-2-[(1-(phenylmethyl)-3-pyrrolidinyl)amino]ethyl]-carbamic acid 1,1-dimethylethyl ester
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6](=[O:25])[NH:7][CH:8]([CH3:24])[C:9](=[O:23])[NH:10][CH:11]1[CH2:15][CH2:14][N:13](CC2C=CC=CC=2)[CH2:12]1)([CH3:4])[CH3:3].[H][H]>CO.[Pd]>[CH3:4][C:2]([O:5][C:6](=[O:25])[NH:7][CH:8]([CH3:24])[C:9](=[O:23])[NH:10][CH:11]1[CH2:15][CH2:14][NH:13][CH2:12]1)([CH3:1])[CH3:3]

Inputs

Step One
Name
[1-methyl-2-oxo-2-[(1-(phenylmethyl)-3-pyrrolidinyl)amino]ethyl]-carbamic acid 1,1-dimethylethyl ester
Quantity
6.9 g
Type
reactant
Smiles
CC(C)(C)OC(NC(C(NC1CN(CC1)CC1=CC=CC=C1)=O)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(NC(C(NC1CNCC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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